![molecular formula C19H21N3O4S2 B2571865 (Z)-4-(N,N-二甲基氨磺酰基)-N-(3-乙基-4-甲氧基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺 CAS No. 533868-37-0](/img/structure/B2571865.png)
(Z)-4-(N,N-二甲基氨磺酰基)-N-(3-乙基-4-甲氧基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Research
Benzamide derivatives are known to act as inhibitors of histone deacetylases (HDACs), which play a significant role in cancer therapy. The presence of the dimethylsulfamoyl group could potentially enhance the compound’s ability to inhibit HDACs, making it a candidate for anti-cancer drug development .
Neurological Disorders
Compounds with a benzothiazole structure have been evaluated for their potential as GPR52 agonists, which are promising targets for treating psychiatric disorders. This compound could be synthesized and tested for its efficacy in improving symptoms related to neurological conditions .
Antimicrobial and Antioxidant Activities
The benzothiazole and benzamide moieties are often explored for their antimicrobial properties. This compound could be synthesized and assessed for its ability to inhibit bacterial and fungal growth, as well as its antioxidant capacity, which is valuable in preventing oxidative stress-related diseases .
Drug Discovery and Pharmacokinetics
The structural features of this compound suggest it may have favorable pharmacokinetic properties. It could be used as a lead compound in drug discovery, especially for conditions that require modulation of sulfonyl-containing enzymes or receptors .
Proteomics Research
The sulfamoyl group in this compound is similar to those used in proteomics research to study protein expression and function. It could be used in the design of probes or markers for proteomic analysis .
Medicinal Chemistry
The compound’s structure allows for a variety of modifications, making it a versatile scaffold for the design of new molecules with potential therapeutic applications. It could be used to generate a library of derivatives for high-throughput screening in medicinal chemistry .
Sulfonyl Radical Generation
The dimethylsulfamoyl group can be involved in the generation of sulfonyl radicals, which are important intermediates in organic synthesis. This compound could be used in research focused on the development of new synthetic methodologies .
Bioactive Molecule Discovery
Given the importance of alkylsulfonamides and sulfonates in medicinal research, this compound could be used as a starting point for the discovery of new bioactive molecules, particularly in the development of drugs with improved efficacy and safety profiles .
作用机制
Target of action
Compounds with benzamide and picolinamide scaffolds have been identified as inhibitors of Sec14p, the major phosphatidylinositol-transfer protein (PITP) in S. cerevisiae .
Mode of action
These compounds might interact with their targets by binding to the active site, thereby inhibiting the function of the protein. The exact interaction would depend on the specific structure of the compound and the target protein .
Biochemical pathways
The inhibition of Sec14p could affect the lipid transfer process, which is crucial for various cellular functions, including signal transduction and membrane trafficking .
Pharmacokinetics
The ADME properties of such compounds would depend on their specific chemical structure. Factors like solubility and permeability would affect their bioavailability .
Result of action
The inhibition of the target protein could lead to changes in cellular functions, potentially leading to the death of the cell, if the target protein is essential for survival .
Action environment
The action, efficacy, and stability of such compounds could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-5-22-17-15(26-4)7-6-8-16(17)27-19(22)20-18(23)13-9-11-14(12-10-13)28(24,25)21(2)3/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSHKHBTBXRZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

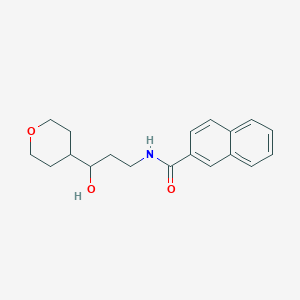

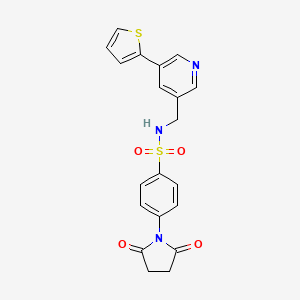
![3-(4-methoxyphenyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2571787.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2571788.png)
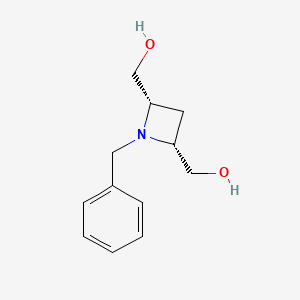
![2-[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2571792.png)

![N-(2-ethylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2571795.png)
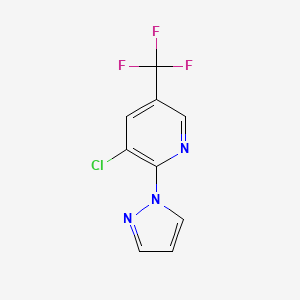
![(3AR,5R,6AS)-Octahydrocyclopenta[C]pyrrol-5-OL](/img/structure/B2571798.png)
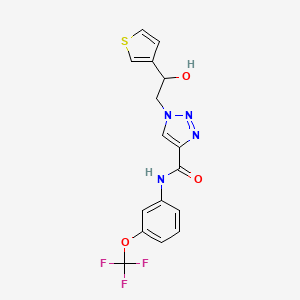
![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571804.png)